ZERENEX ZXG007313

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ZERENEX ZXG007313, also known as ferric citrate, is a ferric iron-based phosphate binder. It is primarily used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. This compound helps control serum phosphorus levels, increases iron stores, and reduces the need for intravenous iron and erythropoiesis-stimulating agents .

Mechanism of Action

Target of Action

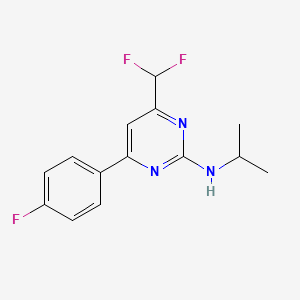

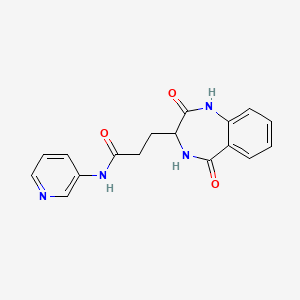

ZERENEX ZXG007313, also known as 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine, primarily targets serum phosphorus . Serum phosphorus plays a crucial role in various biological functions, including energy metabolism and the formation of bones and teeth .

Mode of Action

This compound is an oral ferric iron-based phosphate binder . It interacts with serum phosphorus and forms non-absorbable complexes . This interaction reduces the concentration of serum phosphorus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorus homeostasis . By binding to serum phosphorus, it prevents the absorption of phosphorus in the gastrointestinal tract, thereby reducing the overall serum phosphorus levels .

Result of Action

The action of this compound results in a significant reduction in serum phosphorus levels . Additionally, it has been observed to increase iron stores, as measured by serum ferritin and transferrin saturation (TSAT), and reduce the use of intravenous (IV) iron and erythropoietin-stimulating agents (ESAs) . This leads to the maintenance of hemoglobin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferric citrate involves the reaction of ferric chloride with citric acid. The reaction typically occurs in an aqueous medium, where ferric chloride (FeCl₃) is dissolved in water and then reacted with citric acid (C₆H₈O₇). The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of ferric citrate.

Industrial Production Methods

Industrial production of ferric citrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where ferric chloride and citric acid are mixed under controlled conditions. The resulting ferric citrate is then purified, dried, and formulated into the desired dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Ferric citrate undergoes various chemical reactions, including:

Oxidation: Ferric citrate can undergo oxidation reactions, where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺).

Reduction: The compound can also participate in reduction reactions, where the ferric ion is reduced to its elemental form.

Substitution: Ferric citrate can undergo substitution reactions, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.

Substitution: Ligand exchange reactions can be facilitated by using various ligands such as ethylenediaminetetraacetic acid (EDTA) under controlled pH and temperature conditions.

Major Products Formed

Oxidation: The major product is ferrous citrate.

Reduction: The major product is elemental iron.

Substitution: The major products depend on the substituting ligand used in the reaction

Scientific Research Applications

Ferric citrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Studied for its role in iron metabolism and its effects on cellular processes.

Medicine: Primarily used as a phosphate binder in the treatment of hyperphosphatemia in ESRD patients. It is also being investigated for its potential use in treating iron deficiency anemia.

Industry: Used in water treatment processes to remove phosphate contaminants and as a food additive to fortify iron content

Comparison with Similar Compounds

Similar Compounds

Sevelamer carbonate: Another phosphate binder used in the treatment of hyperphosphatemia.

Calcium acetate: A calcium-based phosphate binder.

Lanthanum carbonate: A non-calcium, non-aluminum phosphate binder.

Uniqueness of Ferric Citrate

Ferric citrate is unique among phosphate binders due to its dual action of controlling serum phosphorus levels and increasing iron stores. This dual benefit reduces the need for additional iron supplementation and erythropoiesis-stimulating agents, making it a valuable therapeutic option for ESRD patients .

Properties

IUPAC Name |

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNCRLENBECIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-bromo-4-methoxyphenyl)methanone](/img/structure/B6423537.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423554.png)

![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

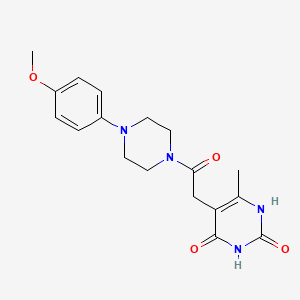

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B6423567.png)

![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B6423573.png)

![N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B6423577.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)

![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6423591.png)